molecular formula C18H13ClN2S B2756986 1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole CAS No. 488812-52-8

1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B2756986
CAS No.: 488812-52-8
M. Wt: 324.83
InChI Key: SXQWXTHLJFHWGW-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole-Thiophene Hybrid Development

The evolution of benzimidazole-thiophene hybrids traces back to foundational discoveries in heterocyclic chemistry. Benzimidazole’s recognition as a bioisostere of purines in the 1940s laid the groundwork for its pharmacological exploration. Early studies highlighted its structural resemblance to vitamin B~12~ degradation products, spurring interest in derivatives for antimicrobial and antiviral applications. Thiophene’s incorporation into medicinal scaffolds gained momentum in the 1980s, driven by its electron-rich π-system and ability to modulate electronic properties in conjugated systems.

The convergence of these motifs emerged in the early 2000s, as synthetic strategies like Ullmann coupling and Huisgen cycloaddition enabled precise functionalization. For instance, Youssif et al. demonstrated that hybridizing benzimidazole with triazole-thiophene systems enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli by 35–80% relative to ciprofloxacin. Similarly, Mariappan et al. reported thiophene-benzimidazole hybrids with dual analgesic and anti-inflammatory effects, achieving 55–65% inflammation inhibition in murine models. These advancements underscored the synergy between benzimidazole’s rigid planar structure and thiophene’s electronic contributions, establishing a framework for targeted substitutions at C2 and N1 positions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQWXTHLJFHWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-chlorobenzylamine with thiophene-2-carbaldehyde in the presence of an acid catalyst. The compound features a benzimidazole core, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast cancer)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0
HCT116 (Colon cancer)7.4

The compound has been reported to induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways .

2. Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been extensively studied. In particular, the compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

PathogenMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coliModerate

These findings indicate that the compound may serve as a promising lead for developing new antimicrobial agents .

3. GABA-A Receptor Modulation

Another intriguing aspect of the biological activity of this compound is its potential as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation can influence various neurological functions and may provide therapeutic avenues for treating anxiety and other neurological disorders .

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound:

  • Study on Anticancer Effects : A study conducted on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth compared to control groups, reinforcing its potential as an anticancer agent .
  • Antimicrobial Efficacy Assessment : In vitro tests against clinical isolates of bacteria showed that this compound exhibited potent activity, particularly against resistant strains, highlighting its potential in addressing antibiotic resistance issues .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. The presence of halogen substituents, such as chlorine in this compound, enhances lipophilicity and may improve binding affinity to biological targets.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antibacterial and antifungal activities. For instance, benzimidazole derivatives exhibit significant activity against various strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has shown potential in anticancer applications. Studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of this compound may contribute to its effectiveness in targeting cancer cells, particularly through mechanisms involving the disruption of cellular signaling pathways .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzimidazole derivatives. The incorporation of thiophene groups into the structure can enhance anti-inflammatory activity, making compounds like this compound valuable in treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of benzimidazole derivatives against various viruses, including those responsible for respiratory infections. The compound's ability to inhibit viral replication and enhance host immune responses positions it as a candidate for antiviral drug development .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer PropertiesInhibited proliferation in breast cancer cell lines with IC50 values indicating potency.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Melting Point (°C) Key Biological Activity Synthesis Yield (%) Reference ID
1-(4-Chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole 4-Cl-benzyl (N1), thiophen-2-yl (C2) Not reported Not reported (structural analog) Not reported N/A
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) None (N1), thiophen-2-yl (C2) 344–346 Antiviral (in silico SARS-CoV-2) Not specified
2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole (L3) Thiophen-2-ylmethyl (N1), thiophen-2-yl (C2) Not reported Anti-SARS-CoV-2 (in silico) 55–68%
6-Chloro-1-(4-chlorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole (3v) 4-Cl-benzyl (N1), furan-2-yl (C2) 129–131 Antifungal 37%
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) 4-Methoxynaphthyl (C2) Not reported Anticorrosion (experimental) 70–74%

Key Observations:

Substituent Impact on Melting Points :

  • The thiophen-2-yl group at C2 correlates with high melting points (e.g., 344–346°C for 3p ), likely due to strong intermolecular π-π interactions. However, the introduction of a 4-chlorobenzyl group (as in the target compound) may reduce crystallinity, as seen in 3v (129–131°C) .
  • Bulky substituents like 4-methoxynaphthyl (Compound I) further disrupt packing, lowering melting points .

Chlorinated derivatives (e.g., 3v) show antifungal activity, likely due to enhanced electrophilicity from the chloro group .

Synthetic Efficiency :

  • Yields for thiophene-functionalized benzimidazoles vary widely (37–68%), influenced by reaction conditions. Green synthetic routes (e.g., aqueous media in ) offer moderate yields (55–68%) but improved sustainability.

Contradictions and Limitations

  • Synthetic Challenges : Low yields (e.g., 35–47% in ) for N-substituted derivatives indicate steric hindrance from bulky groups like 4-chlorobenzyl.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole?

  • Methodology : The compound is typically synthesized via a two-step protocol. First, 2-(thiophen-2-yl)-1H-benzo[d]imidazole is prepared by condensing o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions (e.g., using SiO₂ as a catalyst in ethanol at reflux). In the second step, the benzimidazole intermediate is alkylated with 4-chlorobenzyl chloride in the presence of a base such as K₂CO₃ in DMF at 80–90°C for 6–8 hours . Yield optimization may involve varying solvent polarity or catalyst loading (e.g., nano-SiO₂ for improved efficiency) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology : Structural validation requires a combination of:
  • ¹H/¹³C NMR : Key signals include the singlet for the chlorobenzyl CH₂ group (δ ~5.2–5.6 ppm) and aromatic protons from the benzimidazole (δ ~7.1–8.1 ppm) and thiophene (δ ~7.2–7.4 ppm) .
  • FT-IR : Absorbances for C=N (1592–1678 cm⁻¹) and C-Cl (670–750 cm⁻¹) bonds are critical .
  • ESI-MS : Molecular ion peaks at m/z 337.1 ([M+H]⁺) confirm the molecular formula C₁₈H₁₂ClN₂S .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

  • Methodology : Variations in NMR data (e.g., chlorobenzyl CH₂ protons at δ 5.21 in CDCl₃ vs. δ 5.55 in DMSO-d₆ ) arise from solvent polarity and hydrogen bonding effects. To standardize reporting:
  • Use deuterated solvents consistently (e.g., CDCl₃ for non-polar environments).
  • Include temperature control (e.g., 25°C) and internal standards (TMS).
  • Cross-reference with computational NMR predictions (DFT/B3LYP/6-311++G**) to validate experimental shifts .

Q. What is the mechanistic role of the thiophene substituent in modulating biological activity?

  • Methodology : The thiophene moiety enhances π-π stacking with microbial enzyme targets (e.g., S. aureus dihydrofolate reductase). Comparative studies with pyridyl or phenyl analogs show:
  • Antimicrobial Potency : Thiophene derivatives exhibit lower MIC values (e.g., 8 µg/mL vs. 16 µg/mL for pyridyl analogs) due to sulfur's electronegativity and hydrophobic interactions .
  • Fluorescence Properties : Thiophene's conjugated system increases quantum yield (Φ = 0.42) for cellular imaging applications .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :
  • Catalyst Screening : Replace K₂CO₃ with trifluoroacetic acid (TFA) in aqueous media to achieve 85% yield vs. 70% with traditional bases .
  • Solvent Effects : Use DMF for alkylation (polar aprotic) vs. ethanol for condensation (protic). Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes .
  • Byproduct Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate impurities (e.g., unreacted 4-chlorobenzyl chloride) .

Q. What computational tools are suitable for studying this compound's binding to biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or bacterial enzymes. The thiophene ring shows a binding affinity of −8.2 kcal/mol via hydrophobic pockets .
  • MD Simulations : GROMACS can simulate stability over 100 ns, revealing conformational flexibility in the chlorobenzyl group .

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